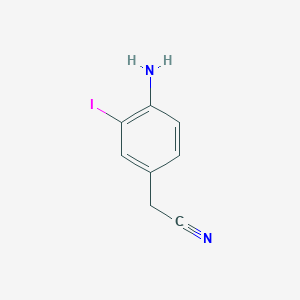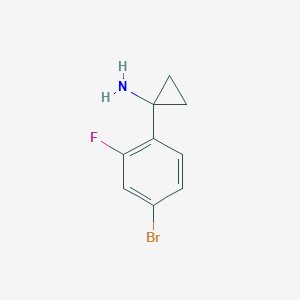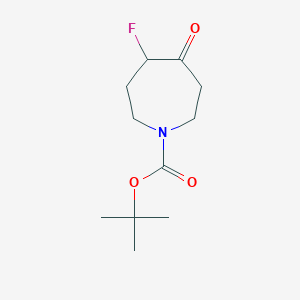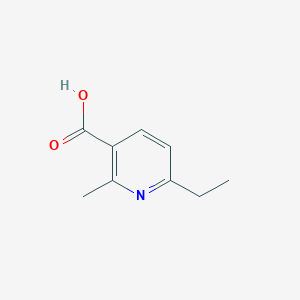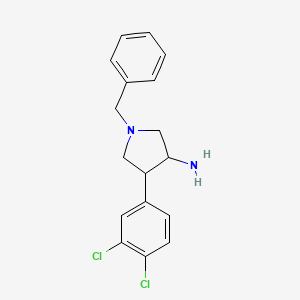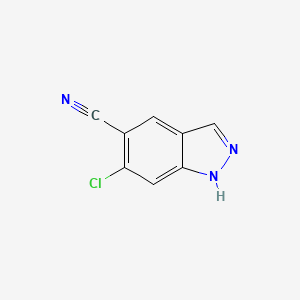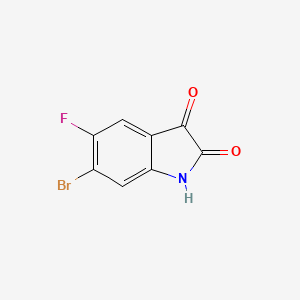![molecular formula C12H11ClN2O B1374390 9-氯-1H,2H,3H,4H,5H,6H-氮杂卓[4,3-b]吲哚-1-酮 CAS No. 1331936-68-5](/img/structure/B1374390.png)
9-氯-1H,2H,3H,4H,5H,6H-氮杂卓[4,3-b]吲哚-1-酮
描述
9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one is a heterocyclic compound with a unique structure that combines an indole ring with an azepine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
科学研究应用
Chemistry
In chemistry, 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and neurological disorders.
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
Biochemical Pathways
The biochemical pathways affected by 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one is currently unknown
生化分析
Biochemical Properties
9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which is essential for its biological activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target biomolecule, altering its activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological activity. Toxicity studies have shown that high doses can lead to adverse effects such as organ damage or systemic toxicity .
Metabolic Pathways
9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s metabolism often involves oxidation, reduction, and conjugation reactions, which are essential for its elimination from the body .
Transport and Distribution
Within cells and tissues, 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution is critical for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization signals ensure that the compound reaches its intended site of action, where it can interact with its target biomolecules and exert its biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Chlorination: The indole derivative is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Cyclization: The chlorinated indole undergoes cyclization with appropriate reagents to form the azepine ring. This step often requires the use of strong bases like sodium hydride or potassium tert-butoxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for chlorination and cyclization steps can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
相似化合物的比较
Similar Compounds
- 9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one
- 9-bromo-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one
- 9-iodo-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one
Uniqueness
Compared to its analogs, 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound a versatile intermediate in synthetic chemistry.
属性
IUPAC Name |
9-chloro-3,4,5,6-tetrahydro-2H-azepino[4,3-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-7-3-4-9-8(6-7)11-10(15-9)2-1-5-14-12(11)16/h3-4,6,15H,1-2,5H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPDXNKLMDXYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C(N2)C=CC(=C3)Cl)C(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1374307.png)

